Pdk1-IN-RS2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PDK1-IN-RS2 is a selective inhibitor of phosphoinositide-dependent kinase-1 (PDK1). This compound mimics the peptide docking motif (PIFtide) and inhibits the activation of downstream kinases such as S6K1 by PDK1 . This compound is primarily used for research purposes and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
PDK1-IN-RS2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
PDK1-IN-RS2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PDK1 and its downstream effects.
Industry: Utilized in the development of new therapeutic agents targeting PDK1 and related pathways.
Mechanism of Action
PDK1-IN-RS2 targets the PDK1-interacting fragment (PIF) pocket, a hydrophobic motif found at the N-terminal lobe of PDK1 . By binding to this pocket, this compound allosterically inactivates the catalytic function of PDK1, thereby inhibiting the activation of downstream kinases such as S6K1 . This inhibition disrupts cellular signaling pathways involved in cell growth, proliferation, and survival .
Comparison with Similar Compounds
PDK1-IN-RS2 is unique in its selective inhibition of PDK1 through the PIF pocket. Similar compounds include:
BX-912: A specific inhibitor of PDK1 with a different mechanism of action.
MP7: Another PDK1 inhibitor with distinct binding properties.
RS1-PDK1 inhibitor: A selective inhibitor of PDK1 similar to this compound but with different structural features.
This compound stands out due to its substrate-selective inhibition and its ability to mimic the peptide docking motif, making it a valuable tool in research .
Biological Activity
Pdk1-IN-RS2, a small-molecule inhibitor of the protein kinase PDK1 (3-phosphoinositide-dependent protein kinase 1), has garnered attention for its potential therapeutic applications in various diseases, particularly cancer. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on cellular pathways, and comparative studies with other inhibitors.
This compound functions primarily by binding to the PIF pocket of PDK1, inhibiting its catalytic activity. This interaction is characterized by a dissociation constant (Kd) of approximately 9 μM, indicating a moderate affinity for the enzyme . The binding of this compound leads to a significant reduction in the phosphorylation of downstream substrates such as S6K and AKT, which are critical for cell growth and survival. Specifically, studies have shown that this compound can inhibit S6K1 activation by up to 75% in vitro .
Comparative Activity with Other Inhibitors
To understand the relative efficacy of this compound, it is useful to compare it with other known inhibitors. The following table summarizes key characteristics:
Compound | Dissociation Constant (Kd) | Effect on S6K Activation | Selectivity |
---|---|---|---|
This compound | 9 μM | 75% inhibition | Selective for PDK1 |
RS1 | 1.5 μM | 75% inhibition | Selective for PDK1 |
GSK2334470 | Not specified | Complete inhibition | ATP-competitive |
PS210 | 3 μM | 10-fold stimulation | Non-selective |
This compound exhibits similar inhibitory effects on S6K activation as RS1 but with a slightly lower affinity. In contrast, GSK2334470 completely inhibits PDK1 activity but is an ATP-competitive inhibitor, which may affect other kinases as well .
Cellular Effects
In cellular models, this compound has been shown to selectively inhibit pathways associated with cell growth and proliferation. For instance, while it effectively blocks S6K activation, it allows AKT activation to proceed under certain conditions . This selective inhibition suggests that this compound could be leveraged to modulate specific signaling pathways without completely shutting down critical survival signals.
Study on Embryonic Development
Research indicates that PDK1 plays a crucial role in embryonic development and cell size regulation. Mice lacking PDK1 exhibit significant developmental defects due to impaired activation of PKB/Akt and S6K pathways . The findings underscore the importance of precise modulation of PDK1 activity in developmental biology.
In Vitro Studies
In vitro studies have demonstrated that this compound does not induce aggregation at concentrations below 50 μM, suggesting that its effects are not due to nonspecific interactions or aggregation phenomena . This property is critical for ensuring the specificity and reliability of experimental results.
Properties
Molecular Formula |
C15H9ClN2O2S3 |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C15H9ClN2O2S3/c16-10-5-6-11-13(8-10)22-15(17-11)18-23(19,20)14-7-9-3-1-2-4-12(9)21-14/h1-8H,(H,17,18) |
InChI Key |
MZAVPBQCWWIYEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.